

Ilaprazole sodium absorption, distribution, metabolism, and excretion (ADME) profile

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The Pharmacokinetic Profile of Ilaprazole Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole, a third-generation proton pump inhibitor (PPI), has emerged as a potent agent for the management of acid-related gastrointestinal disorders.[1][2][3] Its distinct pharmacokinetic profile, characterized by a prolonged plasma half-life and a primary metabolic pathway less dependent on the polymorphic CYP2C19 enzyme, offers potential advantages over earlier PPIs.[1][4] This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of **ilaprazole sodium**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and disposition.

Absorption

Ilaprazole is administered orally as an enteric-coated tablet and is absorbed in the intestines.[1] [5] Studies in rats have indicated that the duodenum is the most favorable site for absorption. [6]

Quantitative Pharmacokinetic Parameters Following Oral Administration



Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/m L)	t1/2 (h)	Bioavail ability	Study Populati on	Referen ce
10 mg (single dose)	-	-	-	-	55.2%	Healthy Chinese Subjects	[7]
10 mg (daily for 7 days)	236 - 292	3.4 - 3.7	1766.6 - 2243.7 (AUCO- 24h)	8.1 - 10.1	-	Healthy Volunteer s	[1]
10 mg (daily for 5 days)	-	-	-	-	-	Healthy Volunteer s	[8]
20 mg (daily for 5 days)	-	-	-	-	-	Healthy Volunteer s	[8]
40 mg (daily for 5 days)	-	-	-	-	-	Healthy Volunteer s	[8]

Experimental Protocols: In Situ Intestinal Perfusion Studies in Rats

To investigate the intestinal absorption of ilaprazole, a modified in situ intestine absorption method in rats has been employed.[6] This technique allows for the determination of apparent permeability coefficients in different intestinal segments (duodenum, jejunum, ileum, and colon). The key modification in this protocol involves temperature control of the perfusate. The perfusate is maintained at 4°C outside the intestine to ensure the stability of the acid-labile PPIs and is warmed to a physiological temperature only as it passes through the intestinal segment via heat exchangers.[6]

Distribution

Following absorption, ilaprazole is highly bound to plasma proteins, with a binding capacity exceeding 97%.[9] Its lipophilic nature (LogP = 3.04) contributes to its distribution into various



tissues.[9] Biodistribution studies in rats using 14C-labeled ilaprazole have shown its presence in most tissues and organs, with notable accumulation and prolonged residence in the stomach up to 24 hours after intravenous administration.[6][9]

Quantitative Pharmacokinetic Parameters Following Intravenous Administration

Dose	Cmax (ng/mL)	Vd (L)	CL (L/h)	t1/2 (h)	Study Populatio n	Referenc e
5 mg	-	-	-	-	Healthy Chinese Subjects	[7]
10 mg	-	-	-	-	Healthy Chinese Subjects	[7]
20 mg	-	-	-	-	Healthy Chinese Subjects	[7]
30 mg	-	11.5	3.1	3.0	Healthy Subjects	[2]

Experimental Protocols: Biodistribution Studies

Biodistribution studies have been conducted in rats using intravenously injected 14C-ilaprazole. [9] Following administration, various tissues and organs are collected at different time points to measure the concentration of radioactivity, thereby determining the extent of drug distribution.

Metabolism

Ilaprazole undergoes extensive metabolism, primarily in the liver.[5][10] The major metabolic pathway was initially thought to be sulfoxide oxidation to ilaprazole sulfone, predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[10][11][12][13] However, more recent research suggests that sulfoxide reduction to ilaprazole sulfide, a nonenzymatic



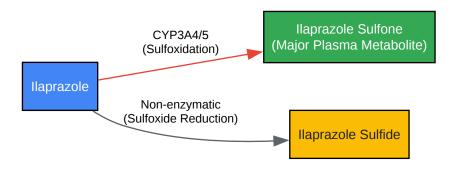
pathway, may be the major metabolic clearance route in humans.[14] Unlike many other PPIs, the metabolism of ilaprazole is not significantly influenced by CYP2C19 polymorphism.[4]

Key Metabolites:

- Ilaprazole Sulfone: The major metabolite identified in plasma.[1][10][11]
- Ilaprazole Sulfide: A significant metabolite formed via sulfoxide reduction.[14]
- Hydroxyilaprazole: A minor metabolite observed in rat plasma.[1]

Experimental Protocols: In Vitro Metabolism Studies

- Human Liver Microsomes (HLMs): To identify the metabolic pathways, ilaprazole is incubated
 with pooled HLMs in the presence of NADPH. The formation of metabolites is then analyzed
 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][14]
- Recombinant Human CYPs: To pinpoint the specific enzymes responsible for metabolism, ilaprazole is incubated with cDNA-expressed recombinant CYP isoforms (e.g., CYP3A4, CYP3A5, CYP2C19).[11][12]
- CYP Inhibition Studies: Selective chemical inhibitors for various CYP isoforms (e.g., ketoconazole for CYP3A) are used in incubation experiments with HLMs to confirm the role of specific enzymes in ilaprazole metabolism.[10][11][12]



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Metabolic pathways of ilaprazole.

Excretion





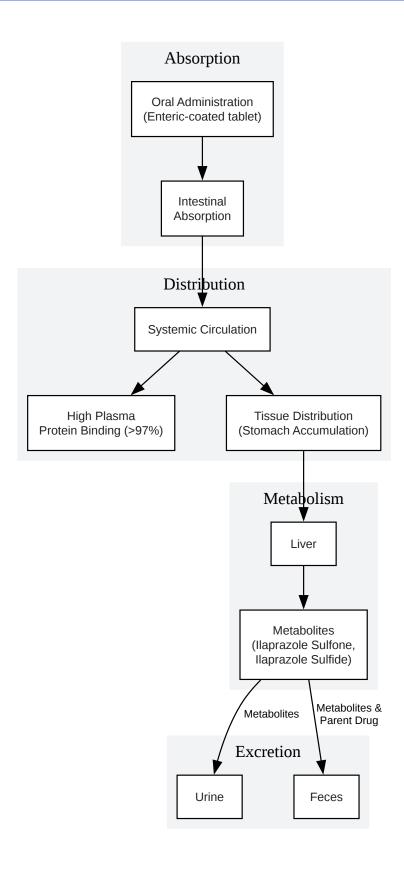


The metabolites of ilaprazole are excreted from the body through both urine and feces.[5] Studies have shown that ilaprazole sulfide and its oxidative metabolites are the major drug-related components found in human urine and feces, with no detection of ilaprazole sulfone. [14] A small amount of the parent drug can be found in the feces.[14] Notably, unchanged ilaprazole is not eliminated through urine.[7]

Experimental Protocols: Excretion Studies

Human excretion studies involve the collection of urine and feces from subjects after administration of ilaprazole. The samples are then analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect and identify the metabolites present.[14]





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Overall ADME process of ilaprazole.



Conclusion

Ilaprazole sodium exhibits a favorable pharmacokinetic profile characterized by efficient intestinal absorption, high plasma protein binding with significant tissue distribution, and extensive metabolism primarily through CYP3A4/5-mediated sulfoxidation and non-enzymatic sulfoxide reduction. Its longer half-life and metabolic pathway independent of CYP2C19 polymorphism distinguish it from other PPIs. This comprehensive understanding of ilaprazole's ADME properties is crucial for its continued development, optimization of therapeutic regimens, and prediction of potential drug-drug interactions.

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